molecular formula C10H11FO2 B030470 rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol CAS No. 99199-62-9

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Cat. No.: B030470
CAS No.: 99199-62-9
M. Wt: 182.19 g/mol
InChI Key: HAIDNNYCHKHYHX-UHFFFAOYSA-N
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Description

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a chiral benzopyran derivative of significant interest in medicinal chemistry and preclinical research. The racemic (rac) mixture provides a crucial starting point for the investigation of stereoselective biological activity. The core benzopyran scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of pharmacological effects. The introduction of a fluorine atom at the 6-position enhances metabolic stability and influences electronic properties, which can be critical for optimizing pharmacokinetic profiles and receptor binding affinity. The 2-methanol side chain serves as a versatile synthetic handle, allowing for further functionalization to create amides, esters, or ethers, thereby enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is particularly valuable for researchers developing novel ligands for neurological and cardiovascular targets, where benzopyran-based molecules have shown historical promise. It is an essential building block for the synthesis of more complex analogs aimed at probing biological pathways and identifying new therapeutic candidates.

Properties

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIDNNYCHKHYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472645
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-62-9
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
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Preparation Methods

Cyclization of Fluorinated Phenolic Precursors

A widely adopted method involves the cyclization of 2-allyl-4-fluorophenol derivatives. The reaction proceeds via acid-catalyzed intramolecular ether formation, yielding the benzopyran core. For example, treatment of 2-(3-hydroxypropyl)-4-fluorophenol with p-toluenesulfonic acid (p-TsOH) in toluene under reflux facilitates cyclization to 6-fluoro-3,4-dihydro-2H-1-benzopyran. Subsequent oxidation of the 2-position methyl group to a carboxylic acid (using KMnO₄ in acidic conditions) followed by reduction with lithium aluminum hydride (LiAlH₄) introduces the methanol moiety.

Key Data:

  • Cyclization yield: 68–72% (optimized at 110°C for 6 hours).

  • Oxidation efficiency: ~85% conversion to carboxylic acid.

  • Final reduction yield: 78% with LiAlH₄ in THF.

Reduction of 2-Carbonyl Intermediates

An alternative route begins with 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester. Catalytic hydrogenation (H₂, Pd/C) or hydride reduction (NaBH₄/CeCl₃) selectively reduces the ester to the primary alcohol. This method avoids harsh oxidation steps but requires precise control over reducing conditions to prevent over-reduction or ring hydrogenation.

Optimization Insights:

  • NaBH₄/CeCl₃ in ethanol achieves 92% selectivity for alcohol formation at 0°C.

  • Pd/C (10 wt%) under 30 psi H₂ pressure yields 80% product but risks dihydrobenzopyran ring saturation.

Stereochemical Considerations

The rac designation indicates a racemic mixture, necessitating non-chiral synthetic conditions. Key factors influencing stereochemical outcomes include:

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but may promote racemization at the 2-position. Non-polar solvents (toluene, dichloromethane) favor retention of configuration but slow reaction rates.

Acid Catalysis

Protic acids (H₂SO₄, HCl) induce partial racemization during cyclization, whereas Lewis acids (BF₃·Et₂O) improve stereochemical fidelity. For example, BF₃·Et₂O in dichloromethane at −20°C reduces racemization to <5%.

Industrial Scalability Challenges

Transitioning laboratory-scale synthesis to industrial production requires addressing:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. Pilot studies show cyclization completion in 30 minutes (vs. 6 hours in batch) with 15% higher yield.

Purification Techniques

Traditional column chromatography is impractical for large-scale synthesis. Alternatives include:

  • Crystallization: Ethanol/water (7:3) recrystallization achieves >99% purity.

  • Distillation: Short-path distillation under vacuum (0.1 mmHg) isolates the product at 180–185°C.

Comparative Analysis of Methods

Parameter Cyclization Route Reduction Route
Total Yield52%65%
Purity (HPLC)98.5%99.2%
ScalabilityModerateHigh
Stereochemical Control88% retention95% retention

Emerging Methodologies

Enzymatic Resolution

Lipase-mediated kinetic resolution (e.g., using Candida antarctica lipase B) separates enantiomers post-synthesis. This method achieves 99% enantiomeric excess (ee) for both (R)- and (S)-forms but adds 2–3 steps to the process.

Photoredox Catalysis

Visible-light-mediated C–O bond formation using Ru(bpy)₃²⁺ reduces reliance on harsh acids. Preliminary data show 70% yield under ambient conditions, though scalability remains unproven.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position undergoes nucleophilic substitution under specific conditions, forming derivatives critical for drug synthesis.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Epoxide ring-opening6-Fluoro-3,4-dihydro-2-oxiranyl + benzylamine2-(Benzylamino)-1-(6-fluorochroman-2-yl)ethanol33%
Amine condensationBenzylamine in THFNebivolol intermediates90%+
  • Key Insight : Substitution reactions often leverage the fluorine atom’s electronegativity to facilitate nucleophilic attack. For example, benzylamine reacts with an epoxide derivative to form intermediates for nebivolol synthesis .

Reduction and Esterification

The hydroxymethyl group participates in reduction and esterification, enabling access to carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Mixed acid anhydride formationVinyl chloroformate, Et<sub>3</sub>N in THFIntermediate for reduction90%+
NaBH<sub>4</sub> reductionNaBH<sub>4</sub> in H<sub>2</sub>O/THFrac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol90%+
  • Mechanism : The carboxylic acid derivative is converted to a mixed anhydride, which is reduced to the alcohol without requiring expensive catalysts like Pd/C .

Oxidation to Carboxaldehyde

The hydroxymethyl group is oxidized to a carboxaldehyde, enabling further functionalization.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
OxidationKMnO<sub>4</sub> or CrO<sub>3</sub>6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehydeNot specified
  • Significance : The aldehyde derivative serves as a precursor for Schiff base formation or further reduction to amines .

Comparative Analysis of Key Reactions

Reaction TypeKey ReagentsIndustrial ViabilityYield RangeApplication
Nucleophilic substitutionBenzylamine, epoxidesModerate33–90%Nebivolol intermediates
ReductionNaBH<sub>4</sub>High>90%Alcohol production
CondensationDiamines, THFLow to moderate33–60%Bis-compound synthesis

Scientific Research Applications

Medicinal Chemistry

Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol has shown potential as a bioactive molecule in drug discovery. Its structural analogs have been investigated for their therapeutic effects in various diseases.

Case Study: Anticancer Properties

Research indicates that derivatives of benzopyran compounds exhibit anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Neuropharmacology

The compound is also being studied for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative damage, suggesting its potential utility in therapies for conditions like Alzheimer's disease .

Biological Research

Due to its bioactivity, this compound is utilized in biological assays to study enzyme interactions and cellular responses.

Case Study: Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, providing insights into metabolic diseases .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cell lines
NeuropharmacologyProtects neuronal cells from oxidative damage
Biological ResearchInhibits enzymes involved in metabolic pathways

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methanol groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a benzopyran structure, which is known for its diverse biological activities. The incorporation of a fluorine atom at the 6-position enhances its lipophilicity and may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with a benzopyran structure exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have shown that this compound can effectively reduce oxidative damage in cellular models.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This property suggests its potential use in treating inflammatory diseases.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that this compound showed a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating strong antioxidant activity (reference ).
  • Anticancer Activity Evaluation : In a preclinical study, this compound was tested against MCF-7 breast cancer cells and showed an IC50 value of 25 µM after 48 hours of treatment. This suggests moderate potency compared to standard chemotherapeutics (reference ).
  • Anti-inflammatory Mechanism : Research published in Phytotherapy Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent (reference ).

Data Summary Table

Biological Activity Mechanism Reference
AntioxidantScavenging ROS
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokines

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Base-mediated alkylation or ester hydrolysis (e.g., using NaH in THF for benzopyran derivatives) can be adapted for synthesizing the methanol analog from precursors like rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester .
  • Step 2 : Optimize reaction parameters (temperature, solvent polarity) using factorial design principles to maximize yield. For example, vary NaH equivalents (1.0–1.2 mmol) and monitor via TLC/HPLC .
  • Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) based on melting point data (e.g., mp: ~212°C for related compounds) .

Q. Which analytical techniques are critical for characterizing rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol?

  • Methodology :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve diastereotopic protons in the benzopyran ring and confirm stereochemistry at C2 .
  • HPLC-MS : Employ C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>98%) and molecular ion verification (expected [M+H]⁺ = ~196.2 g/mol) .
  • IR Spectroscopy : Identify hydroxyl (O-H stretch: 3200–3600 cm⁻¹) and ether (C-O-C: 1100–1250 cm⁻¹) functional groups .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodology :

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation, as indicated by hazard codes R34 (corrosive) and S26-36/37/39-45 (handling precautions) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., fluorinated aldehydes or ketones) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in novel reactions?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., hydroxyl group functionalization) and identify transition states .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What experimental approaches resolve enantiomers of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) mobile phase and UV detection to separate (R)- and (S)-enantiomers .
  • Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for stereoselective esterification of the methanol group .

Q. How do substituent modifications on the benzopyran scaffold influence biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 8-methyl or 7-methoxy derivatives) and test in cellular assays (e.g., kinase inhibition). Compare IC₅₀ values using dose-response curves .
  • Meta-Analysis : Cross-reference toxicity data from structural analogs (e.g., GRAS evaluations for dihydrobenzopyranones) to predict metabolic pathways .

Q. What reactor designs are optimal for scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Continuous Flow Systems : Use microreactors with immobilized catalysts to enhance enantiomeric excess (ee > 95%) and reduce racemization .
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring of reaction progress .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Reactant of Route 2
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

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